molecular formula C16H15ClN2O3 B5601733 ETHYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 2-{[(3-CHLOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5601733
M. Wt: 318.75 g/mol
InChI Key: UZOYKUDNWKGNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound like this would involve various functional groups such as ester (ethoxy-), amide (carbonyl-amino), and aromatic (phenyl) groups . The exact structure would need to be confirmed with techniques like NMR or X-ray crystallography.

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. For instance, if it’s a drug, the mechanism of action would involve interaction with biological targets. Unfortunately, there’s no available information on the mechanism of action for this compound .

Future Directions

Future research could focus on synthesizing the compound and characterizing its physical and chemical properties. Additionally, potential applications or biological activities of the compound could be explored .

Properties

IUPAC Name

ethyl 2-[(3-chlorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-15(20)13-8-3-4-9-14(13)19-16(21)18-12-7-5-6-11(17)10-12/h3-10H,2H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOYKUDNWKGNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.